REACTION_CXSMILES
|
[NH4+].[OH-].C([N:6](C(C)C)CC)(C)C.[Cl:12][C:13]1[N:14]=[N:15][C:16]([Cl:22])=[CH:17][C:18]=1[C:19](Cl)=[O:20]>C1COCC1.CN(C1C=CN=CC=1)C>[Cl:12][C:13]1[N:14]=[N:15][C:16]([Cl:22])=[CH:17][C:18]=1[C:19]([NH2:6])=[O:20] |f:0.1|
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Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
57 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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ClC=1N=NC(=CC1C(=O)Cl)Cl
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and 1M KHSO4 solution
|
Type
|
WASH
|
Details
|
The organic layer was washed once more with 1M KHSO4 and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1C(=O)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |